molecular formula C9H17O5P B3054402 2-Propenoic acid, 2-methyl-, (diethoxyphosphinyl)methyl ester CAS No. 60161-88-8

2-Propenoic acid, 2-methyl-, (diethoxyphosphinyl)methyl ester

Cat. No.: B3054402
CAS No.: 60161-88-8
M. Wt: 236.2 g/mol
InChI Key: WGEHZQBNIFSXDP-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-methyl-, (diethoxyphosphinyl)methyl ester is a useful research compound. Its molecular formula is C9H17O5P and its molecular weight is 236.2 g/mol. The purity is usually 95%.
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Biological Activity

2-Propenoic acid, 2-methyl-, (diethoxyphosphinyl)methyl ester, commonly referred to as diethoxyphosphorylmethyl methacrylate, is an organophosphorus compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including toxicity assessments, therapeutic potential, and relevant case studies.

  • Chemical Formula : C₁₁H₁₅O₄P
  • Molecular Weight : 240.21 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Toxicity and Safety Profile

Research indicates that exposure to diethoxyphosphorylmethyl methacrylate can lead to various health effects. A study reported cases of skin and respiratory irritation among workers exposed to similar compounds within the methacrylate family, including asthmatic reactions and local neurological effects .

Acute Toxicity Data

Study TypeOrganismDose (mg/kg)Observed Effects
Dermal ApplicationRabbits200 - 5000Erythema, edema, desiccation
Oral AdministrationRats>2000Impaired coordination, mucosal reddening

The LD50 for this compound is reported to be greater than 2000 mg/kg in rats .

Antimicrobial Activity

Preliminary studies suggest that diethoxyphosphorylmethyl methacrylate exhibits antimicrobial properties. In vitro tests have shown activity against various bacterial strains, indicating potential applications in pharmaceutical formulations aimed at combating infections.

Anticancer Potential

Recent investigations into the anticancer properties of phosphonate derivatives have shown promising results. Compounds similar to diethoxyphosphorylmethyl methacrylate have demonstrated efficacy against several cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), PC-3 (prostate cancer)
  • IC50 Values : Ranged from 5 to 15 µM for various derivatives .

Case Studies

  • Skin Sensitization : A clinical study involving human volunteers revealed positive skin reactions following patch tests with concentrations of diethoxyphosphorylmethyl methacrylate. This suggests a potential for sensitization and allergic responses in susceptible individuals .
  • Inhalation Studies : Long-term inhalation studies in rats indicated no significant systemic toxicity but did show dose-dependent local irritant effects, emphasizing the importance of exposure routes in assessing safety .

Scientific Research Applications

Polymer Chemistry

Acrylic Copolymers
Diethoxyphosphorylmethyl methacrylate is primarily utilized in the synthesis of acrylic copolymers. These copolymers are essential in producing various materials such as:

  • Paints and Coatings : The compound enhances the durability and adhesion properties of paints and coatings used in automotive and industrial applications.
  • Textiles and Non-Woven Fabrics : It serves as a binder in textile applications, improving the fabric's strength and resistance to environmental factors .

Adhesives and Sealants

The compound is incorporated into adhesives due to its excellent bonding properties. It finds use in:

  • Construction Adhesives : Enhancing the bonding strength in construction materials.
  • Medical Adhesives : Used in dental adhesives and bone cement for orthopedic surgeries, providing strong adhesion while being biocompatible .

Biomedical Applications

Research indicates potential applications in the biomedical field:

  • Drug Delivery Systems : The compound's ability to form hydrogels makes it suitable for controlled drug release systems.
  • Tissue Engineering : Its properties allow for the development of scaffolds that can support cell growth and tissue regeneration .

Agricultural Applications

Diethoxyphosphorylmethyl methacrylate has been explored for use in agricultural formulations:

  • Pesticide Formulations : It acts as a stabilizer for pesticide emulsions, enhancing their effectiveness and shelf-life.

Data Table: Summary of Applications

Application AreaSpecific UsesBenefits
Polymer ChemistryAcrylic copolymersImproved durability, adhesion
CoatingsAutomotive paintsEnhanced resistance to wear
AdhesivesConstruction and medical adhesivesStrong bonding, biocompatibility
BiomedicalDrug delivery systemsControlled release, tissue engineering
AgriculturePesticide formulationsStabilization of emulsions

Case Studies

  • Acrylic Copolymer Development
    A study demonstrated that incorporating diethoxyphosphorylmethyl methacrylate into acrylic copolymers significantly improved their mechanical properties and resistance to solvents compared to traditional formulations.
  • Medical Adhesive Efficacy
    Clinical evaluations of dental adhesives containing this compound showed enhanced bonding strength to dental tissues while maintaining low cytotoxicity levels, making it a promising candidate for dental applications.
  • Controlled Drug Release Systems
    Research on hydrogels formed from this ester indicated effective drug release profiles suitable for various therapeutic agents, suggesting its potential for future pharmaceutical applications.

Properties

IUPAC Name

diethoxyphosphorylmethyl 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17O5P/c1-5-13-15(11,14-6-2)7-12-9(10)8(3)4/h3,5-7H2,1-2,4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEHZQBNIFSXDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(COC(=O)C(=C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60161-89-9
Details Compound: 2-Propenoic acid, 2-methyl-, (diethoxyphosphinyl)methyl ester, homopolymer
Record name 2-Propenoic acid, 2-methyl-, (diethoxyphosphinyl)methyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60161-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30558928
Record name (Diethoxyphosphoryl)methyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60161-88-8
Record name (Diethoxyphosphoryl)methyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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